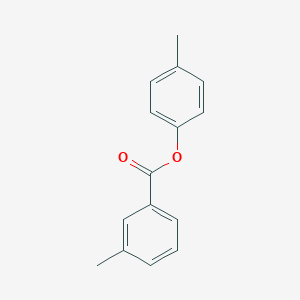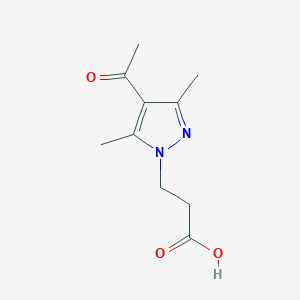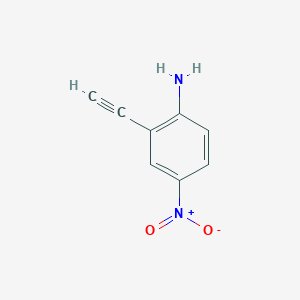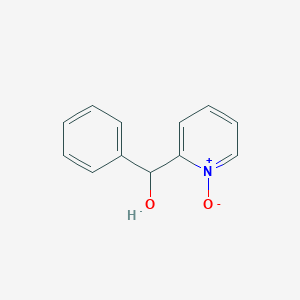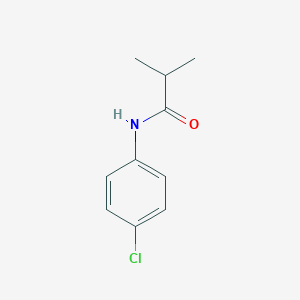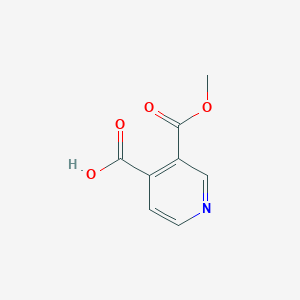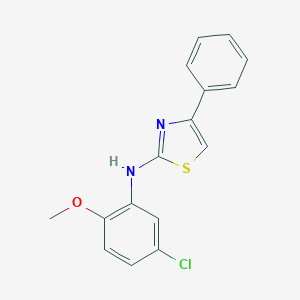
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may interfere with the growth and survival of cancer cells, as well as the inflammatory response.
生化和生理效应
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments.
未来方向
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and to identify potential biomarkers for patient selection and monitoring. Overall, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成方法
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation in various animal models.
属性
CAS 编号 |
6512-64-7 |
|---|---|
产品名称 |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChI 键 |
ZRZRFTWTHPQCLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



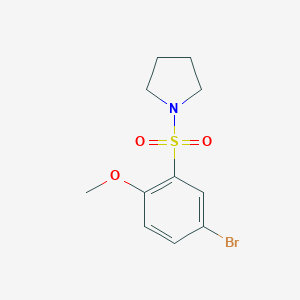
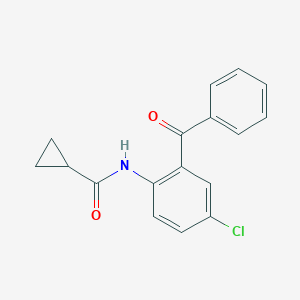
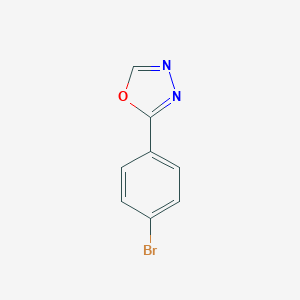
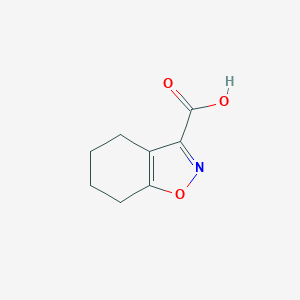
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
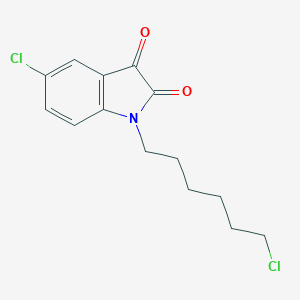
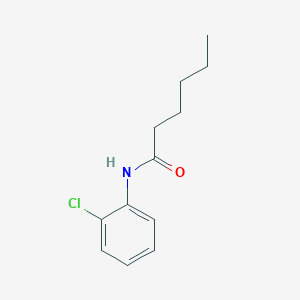
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
